2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its multiple methoxy groups and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. The phenyl ring is first functionalized with methoxy groups at the 2 and 4 positions. Subsequently, the sulfonamide group is introduced, followed by the attachment of the 2-oxopiperidin-1-yl moiety at the 3-methoxy-4-position of the phenyl ring. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction conditions would be crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: : The sulfonamide group can be reduced to form an amine.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases. Its sulfonamide group, in particular, is known for its antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzenesulfonamide: : Similar structure but lacks the 2-oxopiperidin-1-yl group.
N-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: : Similar structure but lacks the methoxy groups at the 2 and 4 positions.
Uniqueness
The uniqueness of 2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide lies in its combination of methoxy groups and the 2-oxopiperidin-1-yl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-15-8-10-19(18(13-15)28-3)29(24,25)21-14-7-9-16(17(12-14)27-2)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBWFWLMZWNPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.